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(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride Documentation Hub

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Core Science & Biosynthesis

Foundational

The Tale of Two Rings: A Strategic Guide to Piperazine and Piperazin-2-one Scaffolds in Drug Design

Abstract The six-membered nitrogen-containing heterocycle is a cornerstone of modern medicinal chemistry. Among these, the piperazine scaffold has achieved a "privileged" status, being a key structural component in a mul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The six-membered nitrogen-containing heterocycle is a cornerstone of modern medicinal chemistry. Among these, the piperazine scaffold has achieved a "privileged" status, being a key structural component in a multitude of approved therapeutic agents.[1][2] Its close analog, the piperazin-2-one, presents a nuanced modification with significant implications for a compound's physicochemical properties and pharmacological profile. This technical guide provides an in-depth, comparative analysis of these two critical scaffolds. We will delve into their distinct structural features, conformational behaviors, and physicochemical properties, offering a strategic framework for their application in drug design. This guide is intended for researchers, scientists, and drug development professionals, providing field-proven insights to inform rational scaffold selection and optimization.

The Enduring Legacy of the Piperazine Scaffold: A Privileged Core

The piperazine ring, a 1,4-diazacyclohexane, is a near-ubiquitous motif in contemporary pharmaceuticals, celebrated for its remarkable versatility and favorable impact on drug-like properties.[3][4] Its prevalence is not coincidental but rather a consequence of a unique confluence of structural and chemical attributes that medicinal chemists have adeptly exploited across a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[5][6]

Physicochemical and Conformational Hallmarks

The strategic value of the piperazine scaffold is rooted in its fundamental properties:

  • Dual Basicity: With two nitrogen atoms, piperazine possesses two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73). This allows for fine-tuning of a molecule's ionization state at physiological pH, which is a critical determinant of aqueous solubility, cell permeability, and target engagement. The ability to form salts at one or both nitrogen atoms is a significant advantage for formulation development.

  • High Hydrophilicity: The unsubstituted piperazine ring is highly polar, contributing to the aqueous solubility of parent molecules. This is a crucial feature for achieving favorable pharmacokinetics, particularly for oral and intravenous administration.[6]

  • Conformational Predisposition: The piperazine ring predominantly adopts a stable chair conformation to minimize steric and torsional strain.[7][8] This provides a rigid and predictable three-dimensional framework, enabling the precise orientation of pharmacophoric substituents for optimal interaction with biological targets. While the chair form is favored, the ring retains a degree of flexibility, with the ability to adopt boat or twist-boat conformations, which can be important for binding to some protein targets.[7]

  • Synthetic Tractability: The two nitrogen atoms serve as versatile synthetic handles for the introduction of a wide array of substituents. This allows for extensive structure-activity relationship (SAR) studies and the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Strategic Applications in Drug Design

The piperazine moiety is rarely the primary pharmacophore but rather a critical auxiliary component that imparts desirable properties. Its roles are multifaceted:

  • Solubilizing Group: The inherent polarity of the piperazine ring is frequently leveraged to enhance the solubility of lipophilic drug candidates.

  • Linker: The defined geometry of the piperazine ring makes it an excellent linker to connect two or more pharmacophoric elements at a specific distance and orientation.

  • Pharmacokinetic Modifier: By virtue of its basicity and hydrophilicity, the piperazine scaffold can significantly influence a molecule's ADME profile, often improving oral bioavailability and facilitating renal clearance.[6]

A notable example of the successful application of the piperazine scaffold is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia. The N-methylpiperazine group in Imatinib enhances its aqueous solubility and oral bioavailability, contributing significantly to its clinical success.

The Piperazin-2-one Scaffold: A Constrained and Polar Modification

The piperazin-2-one scaffold, a derivative of piperazine featuring a carbonyl group at the 2-position, can be viewed as a constrained and more polar analog. The introduction of the amide functionality within the six-membered ring fundamentally alters its electronic and conformational properties, offering a distinct set of advantages and challenges in drug design.

Physicochemical and Conformational Distinctions

The presence of the carbonyl group in the piperazin-2-one ring introduces several key differences compared to its non-oxo counterpart:

  • Reduced Basicity: The electron-withdrawing effect of the adjacent carbonyl group significantly reduces the basicity of the N1 nitrogen atom. The pKa of the N4 nitrogen is also slightly reduced compared to piperazine. This modulation of basicity can be advantageous in mitigating off-target effects associated with highly basic compounds, such as hERG channel inhibition.

  • Enhanced Polarity and Hydrogen Bonding: The amide group introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This increases the polarity of the scaffold and provides additional points for specific interactions with biological targets.

  • Conformational Constraint: The partial double-bond character of the amide bond introduces a degree of planarity into the ring system.[7][8] This restricts the conformational flexibility of the piperazin-2-one ring compared to the more mobile piperazine scaffold. The rotation around the N1-C2 amide bond is hindered, leading to the potential for distinct rotamers.[7]

  • Bioisosteric Potential: The endocyclic amide of the piperazin-2-one can act as a bioisostere for other functional groups, such as esters or other amide-containing structures, while offering a different vector for substituent placement.

Strategic Applications in Drug Design

The piperazin-2-one scaffold is often employed as a strategic modification of piperazine-containing leads to address specific challenges or to introduce new interaction motifs:

  • Improving Metabolic Stability: In some instances, replacing a piperazine with a piperazin-2-one can block a site of metabolism, leading to improved pharmacokinetic profiles.

  • Fine-Tuning Basicity: For targets where high basicity is detrimental, the piperazin-2-one offers a less basic alternative while retaining a nitrogen atom for substitution.

  • Introducing Specific Hydrogen Bonding Interactions: The N-H and C=O groups of the amide provide opportunities for directional hydrogen bonding that are not present in the parent piperazine ring, which can lead to enhanced potency and selectivity.

  • Constraining Conformational Freedom: In cases where a more rigid conformation is required for optimal binding, the piperazin-2-one scaffold can serve as a conformationally constrained analog of piperazine.

A recent example highlighting the potential of the piperazin-2-one scaffold is in the development of novel anti-cancer agents. Hybrid molecules incorporating the piperazin-2-one moiety have been designed and synthesized, demonstrating selective activity against triple-negative breast cancer cells by inducing DNA damage.

Head-to-Head Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the key physicochemical properties of the parent piperazine and piperazin-2-one scaffolds are summarized below.

PropertyPiperazinePiperazin-2-oneRationale for Difference
Structure 1,4-Diazacyclohexane1,4-Diazacyclohexan-2-oneIntroduction of a carbonyl group at the 2-position.
Molecular Weight 86.14 g/mol 100.12 g/mol Addition of an oxygen atom.
pKa1 ~5.35Not well-defined (amide N)The N1 nitrogen is part of an amide and is non-basic.
pKa2 ~9.73Predicted ~7-8The electron-withdrawing effect of the carbonyl group reduces the basicity of the N4 nitrogen.
Calculated logP -1.50-1.1The increased polarity of the amide group makes it slightly more lipophilic than the highly polar diamine.
Hydrogen Bond Donors 21The N1 nitrogen in piperazin-2-one is part of an amide.
Hydrogen Bond Acceptors 22The carbonyl oxygen in piperazin-2-one acts as an additional acceptor.
Conformational Flexibility High (Chair-boat interconversion)Reduced (Planar amide bond)The partial double bond character of the amide bond restricts ring flexibility.[7]

Strategic Scaffold Selection in Drug Discovery

The choice between a piperazine and a piperazin-2-one scaffold is a strategic decision that should be guided by the specific objectives of the drug discovery program.

Scaffold_Selection Start Lead Compound Optimization Goal Solubility Increase Aqueous Solubility? Start->Solubility Basicity Modulate Basicity? Solubility->Basicity No Piperazine Consider Piperazine Scaffold Solubility->Piperazine Yes H_Bonding Introduce Specific H-Bonds? Basicity->H_Bonding No Change Needed Basicity->Piperazine Maintain/Increase Basicity Piperazinone Consider Piperazin-2-one Scaffold Basicity->Piperazinone Reduce Basicity Conformation Constrain Conformation? H_Bonding->Conformation No H_Bonding->Piperazinone Yes Conformation->Piperazine No Conformation->Piperazinone Yes

Caption: A decision-making workflow for selecting between piperazine and piperazin-2-one scaffolds.

Experimental Protocols: Representative Synthetic Methodologies

The synthetic accessibility of these scaffolds is a key factor in their widespread use. Below are representative, self-validating protocols for the synthesis of derivatives of each scaffold.

Protocol: N-Monosubstitution of Piperazine via Boc Protection

This protocol ensures selective monosubstitution by temporarily protecting one of the nitrogen atoms.

Step 1: Boc Protection of Piperazine

  • Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-Boc-piperazine by column chromatography on silica gel or by recrystallization.

Step 2: N-Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-alkylated-N'-Boc-piperazine by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified N-alkylated-N'-Boc-piperazine in DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The desired N-monoalkylated piperazine is typically obtained as a salt and can be used directly or neutralized with a base.

Protocol: Synthesis of N-Substituted Piperazin-2-ones

This protocol describes a general method for the synthesis of N4-substituted piperazin-2-ones.

Step 1: Synthesis of the Piperazin-2-one Core

  • Slowly add ethyl chloroacetate (1.0 eq) to an excess of ethylenediamine (e.g., 10 eq) in a suitable solvent like ethanol at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Add a base such as sodium ethoxide (1.0 eq) to promote cyclization.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the formation of piperazin-2-one by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain crude piperazin-2-one, which can be purified by recrystallization or column chromatography.

Step 2: N4-Substitution of Piperazin-2-one

  • Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 eq) at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Add the desired electrophile (e.g., an aryl halide for a Buchwald-Hartwig coupling or an alkyl halide for an SN2 reaction) (1.0-1.2 eq). For Buchwald-Hartwig coupling, a palladium catalyst and a suitable ligand are also required.

  • Allow the reaction to warm to room temperature or heat as required, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final N-substituted piperazin-2-one derivative by column chromatography or recrystallization.

Conclusion: A Strategic Dichotomy in Scaffold-Based Drug Design

The piperazine and piperazin-2-one scaffolds, while structurally related, offer distinct and complementary profiles for drug design. The piperazine ring remains the workhorse scaffold for enhancing solubility and providing a versatile, basic linker. Its well-understood properties and synthetic accessibility make it a reliable choice in lead optimization. The piperazin-2-one scaffold, on the other hand, represents a more nuanced tool for fine-tuning a molecule's properties. By reducing basicity, introducing specific hydrogen bonding capabilities, and constraining conformational flexibility, the piperazin-2-one allows medicinal chemists to address specific liabilities and explore new interactions with biological targets. A thorough understanding of the comparative strengths and weaknesses of these two scaffolds, as outlined in this guide, will empower drug designers to make more informed and strategic decisions, ultimately accelerating the discovery and development of novel, safe, and effective medicines.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Semantic Scholar. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. Available at: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. Available at: [Link]

  • Piperazine bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available at: [Link]

  • Some FDA‐approved piperazine‐containing drugs. ResearchGate. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. Available at: [Link]

  • Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available at: [Link]

  • Bioisosterism. Drug Design. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. RSC Publishing. Available at: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Institutes of Health. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Conditions for 5-Methylpiperazin-2-one Intermediates

Executive Summary & Scientific Rationale The 5-methylpiperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., IGF-1R inhibitors), pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5-methylpiperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., IGF-1R inhibitors), peptidomimetics, and GPCR ligands. Its value lies in its ability to enforce specific conformational constraints while offering distinct vectors for functionalization: the non-nucleophilic amide nitrogen (N1) and the nucleophilic secondary amine (N4).

This guide focuses on Reductive Amination , the preferred method for functionalizing the N4 position. Unlike direct alkylation with alkyl halides, which often leads to over-alkylation (quaternization) and requires harsh bases that can racemize the C5 chiral center, reductive amination proceeds under mild, slightly acidic conditions. This ensures chemoselectivity (N4 over N1) and stereochemical integrity.

Key Challenges addressed in this protocol:

  • Steric Hindrance: The C5-methyl group is proximal to the reactive N4 center, potentially retarding iminium ion formation compared to unsubstituted piperazinones.

  • Salt Management: 5-methylpiperazin-2-one is typically supplied as an HCl salt, requiring in-situ neutralization without poisoning the reduction catalyst.

  • Chemoselectivity: Avoiding reduction of the lactam carbonyl (C2) while reducing the transient imine.

Critical Reaction Parameters

The Reductant: Sodium Triacetoxyborohydride (STAB)

We prioritize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaCNBH₃).[1][2]

  • Mechanism: STAB is less basic and sterically bulkier. It reduces iminium ions rapidly but reacts negligibly with aldehydes/ketones at room temperature, allowing for "one-pot" procedures.

  • Safety: STAB avoids the generation of toxic cyanide byproducts.[1]

Solvent Systems[2][3][4][5]
  • Preferred: 1,2-Dichloroethane (DCE) .[3] It offers excellent solubility for both the organic reactants and the STAB reagent.

  • Alternative: THF (Tetrahydrofuran) is useful if the intermediate imine is insoluble in DCE.

  • Avoid: Methanol (MeOH) can react with STAB (solvolysis) and often requires NaCNBH₃, which is less desirable.

Acid Catalyst[5]
  • Acetic Acid (AcOH): Essential for ketone substrates and sterically hindered amines (like 5-methylpiperazin-2-one). It catalyzes the dehydration of the carbinolamine intermediate to the active iminium ion.[4]

  • Stoichiometry: 1.0–2.0 equivalents relative to the amine.

Experimental Protocols

Protocol A: N4-Alkylation with Aldehydes (Standard)

Best for: Attaching benzyl, alkyl, or heterocylic methyl groups.

Reagents:

  • 5-Methylpiperazin-2-one HCl (1.0 equiv)

  • Aldehyde (R-CHO) (1.1–1.2 equiv)[5]

  • Triethylamine (TEA) or DIPEA (1.1 equiv) – Crucial for freeing the amine salt

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Workflow:

  • Free-Basing: In a dry flask under N₂, suspend 5-Methylpiperazin-2-one HCl in DCE. Add TEA (1.1 equiv) and stir for 15–30 minutes at Room Temperature (RT). The solution should clarify or turn to a fine suspension.

  • Imine Formation: Add the Aldehyde (1.1 equiv). If the aldehyde is valuable/limiting, use 1.0 equiv and excess piperazinone. Stir for 30–60 minutes.

    • Note: For unhindered aldehydes, no acid catalyst is needed here.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target: M+H of product; disappearance of imine peak).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8). Stir vigorously for 20 mins to decompose boron complexes.

    • Extract with DCM (3x).[6]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: N4-Alkylation with Ketones (Advanced)

Best for: Introducing branched alkyl groups (e.g., isopropyl, cyclohexyl). Requires forcing conditions due to C5-methyl steric clash.

Modifications:

  • Acid: Add Acetic Acid (1.0–2.0 equiv) immediately after adding the ketone.

  • Time: Imine formation may require 2–4 hours before adding STAB.

  • Temperature: If conversion is low after 4 hours, heat the imine formation step to 40°C, then cool to RT before adding STAB.

Mechanistic Visualization & Workflow

The following diagram illustrates the steric environment and the reaction pathway. The C5-methyl group (Node: 5-Me) creates steric pressure on the N4 nitrogen, making the formation of the trans iminium ion energetically favorable but kinetically slower.

G cluster_0 Step 1: Free-Basing & Activation cluster_1 Step 2: Reductive Amination Start 5-Methylpiperazin-2-one (HCl Salt) FreeAmine Free Amine (N4) (Steric clash at C5) Start->FreeAmine Base TEA/DIPEA Carbinol Carbinolamine Intermediate FreeAmine->Carbinol Carbonyl Aldehyde/Ketone (R-C=O) Acid AcOH (Catalyst) Iminium Iminium Ion (Active Species) Carbinol->Iminium Product N4-Alkylated 5-Methylpiperazin-2-one Iminium->Product STAB NaBH(OAc)3 (Hydride Source)

Caption: Mechanistic pathway for the N4-functionalization of 5-methylpiperazin-2-one. Note the critical role of Acid Catalyst in the dehydration step to form the Iminium Ion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance from C5-Methyl group prevents imine formation.Increase AcOH to 2.0 equiv. Pre-stir amine + ketone + AcOH for 2h with 4Å Molecular Sieves before adding STAB.
N1-Alkylation Side Product pH is too high (too basic), deprotonating the amide.Ensure TEA/DIPEA is limited to 1.1 equiv (just enough to neutralize HCl). Do not use strong bases like NaH.
Product Racemization Harsh conditions or high temperature.Maintain reaction at RT. Avoid heating above 40°C. Use STAB (mild) instead of NaCNBH3 at high pH.
Incomplete Separation Boron-amine complexes are stable.Use a tartaric acid or citric acid wash during workup to chelate boron, or stir with MeOH overnight to break complexes.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3][7] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[7][8] Organic Letters, 4(7), 1201–1204. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9][3][5][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[10] Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During (R)-1-Ethyl-5-methylpiperazin-2-one Synthesis

Introduction Welcome to our dedicated technical guide for the synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one. This document serves as a critical resource for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to our dedicated technical guide for the synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one. This document serves as a critical resource for researchers, scientists, and professionals in drug development aiming to master the stereoselective synthesis of this important chiral building block. The piperazine motif is a privileged scaffold in medicinal chemistry, and maintaining its chiral integrity is paramount for achieving desired pharmacological outcomes.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge in this synthesis: the prevention of racemization at the C5 stereocenter.

Troubleshooting Guide: Preserving Chiral Purity

This section is formatted in a question-and-answer style to directly tackle common experimental issues that can lead to the erosion of enantiomeric excess.

Question 1: My final product exhibits significant racemization after the cyclization step to form the piperazinone ring. What are the primary causes and how can I prevent this?

Answer:

Racemization during the synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one is most frequently observed during the intramolecular cyclization. The primary cause is the deprotonation of the alpha-carbon to the carbonyl group (the C5 position), which is the chiral center.[3][4] This deprotonation forms a planar enolate intermediate, which upon re-protonation can lead to a mixture of both R and S enantiomers, thus reducing the enantiomeric excess.[3][4] Key factors influencing this are the choice of base, reaction temperature, and reaction time.[5]

Root Causes and Mitigation Strategies:

Cause Mechanism of Racemization Recommended Solution Scientific Rationale
Use of Strong, Non-Hindered Bases Strong, sterically unencumbered bases (e.g., sodium ethoxide, potassium hydroxide) can readily abstract the proton at the C5 chiral center, leading to the formation of a planar enolate that racemizes upon protonation.[3][4]Employ a sterically hindered, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu).The large steric bulk of these bases preferentially facilitates deprotonation at the less hindered nitrogen atom required for cyclization, while disfavoring the approach to the more sterically congested C5 proton.
Elevated Reaction Temperatures Higher temperatures provide the necessary activation energy for epimerization at the C5 stereocenter, even with an appropriate base.[5]Conduct the cyclization at low temperatures, typically between -10 °C and 0 °C.[6] Careful temperature control is crucial.Lowering the reaction temperature reduces the likelihood of providing sufficient energy to overcome the activation barrier for the undesired deprotonation at C5.
Prolonged Exposure to Basic Conditions Extended reaction times increase the duration of exposure of the chiral center to basic conditions, thereby increasing the probability of racemization.[5]Monitor the reaction progress diligently using techniques like TLC or LC-MS and promptly quench the reaction upon consumption of the starting material.Minimizing the time the product is in a basic environment directly limits the opportunity for epimerization to occur.

Optimized Experimental Protocol for Cyclization:

  • Under an inert atmosphere (e.g., Argon), dissolve the linear precursor, (R)-N1-(2-chloroacetyl)-N2-ethyl-1-methyl-1,2-ethanediamine, in anhydrous tetrahydrofuran (THF).

  • Cool the reaction vessel to -10 °C.

  • Slowly add 1.1 equivalents of a solution of potassium tert-butoxide in THF dropwise, maintaining the internal temperature below -5 °C.

  • Stir the reaction at -10 °C and monitor for completion by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with a standard aqueous workup and extraction of the product.

Caption: Key steps in the optimized cyclization protocol to prevent racemization.

Question 2: I am observing a decrease in enantiomeric excess during the purification of my product via silica gel chromatography. What is causing this and what are my alternatives?

Answer:

Standard silica gel is acidic and can facilitate on-column racemization of compounds with a chiral center alpha to a carbonyl group, such as in your piperazinone. The acidic sites on the silica can catalyze the formation of the enol, which is achiral, leading to racemization upon tautomerization back to the keto form.

Purification Troubleshooting and Best Practices:

Problem Underlying Cause Recommended Solution Additional Notes
On-Column Racemization The acidic nature of silica gel promotes enolization and subsequent racemization.1. Neutralize the Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine in the eluent). 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 column for purification.Flash chromatography is preferred to minimize the residence time of the compound on the column.
Inappropriate Eluent System Protic or acidic components in the mobile phase can accelerate racemization.Utilize aprotic solvents for your eluent system (e.g., hexanes/ethyl acetate, dichloromethane/diethyl ether).If a polar modifier is necessary, consider aprotic options like acetone or acetonitrile over alcohols.
Product Degradation Prolonged contact with the stationary phase can lead to degradation in addition to racemization.If the product is a solid, recrystallization is an excellent alternative for purification and can often lead to an increase in enantiomeric purity.Choose a solvent system for recrystallization where the desired enantiomer is less soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable analytical method to determine the enantiomeric excess (ee) of my synthesized (R)-1-Ethyl-5-methylpiperazin-2-one?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.[7][8] The use of a suitable chiral stationary phase (CSP) allows for the separation of the two enantiomers, and the ratio of their peak areas can be used to calculate the ee.[9][10]

Q2: Can protecting groups influence the stereochemical outcome of the synthesis?

A2: Yes, the choice of protecting groups, particularly on the nitrogen atoms, can be critical. Bulky protecting groups can influence the conformation of the linear precursor and may create a steric bias that favors the desired cyclization pathway while hindering side reactions that could lead to racemization. The conditions required to remove the protecting group must also be considered, as harsh acidic or basic conditions can themselves cause racemization.[5][11]

Q3: Are there alternative synthetic strategies that are less susceptible to racemization?

A3: Yes, several enantioselective synthetic methods have been developed for piperazinones.[12][13] For instance, catalytic asymmetric allylic alkylation has been used to synthesize chiral piperazin-2-ones with high enantioselectivity.[1][2] Another approach is to start from a chiral pool material, such as an amino acid, which already contains the desired stereocenter.[14]

racemization_factors cluster_reaction Reaction Conditions cluster_workup Purification racemization Racemization Risk base Strong, Non-hindered Base base->racemization temp High Temperature temp->racemization time Long Reaction Time time->racemization silica Acidic Silica Gel silica->racemization eluent Protic/Acidic Eluent eluent->racemization

Caption: Factors contributing to racemization during synthesis and purification.

References

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018).
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019).
  • Enge, S., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Enge, S., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Li, G., et al. (2016). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. Organic Letters, 18(15), 3582–3585.
  • Lièvre, C., et al. (1998). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Amino acids, 14(1-3), 103–109.
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • Sketchy MCAT. (n.d.). Reactions at the Alpha Carbon of Carbonyls.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Chemistry LibreTexts. (2021, March 5). 19.
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • Brik, A., et al. (2005). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical reviews, 105(2), 413–451.
  • Schmalz, H. G., et al. (2022). Diastereoselective synthesis of a cyclic diamide-bridged biphenyl as chiral atropos ligand. Chirality, 34(5), 813–819.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 103.
  • Truman, R. (2023, May 5). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • ResearchGate. (2025, August 7).
  • AK Lectures. (2016, September 3).
  • Google Patents. (n.d.).
  • A2B Chem. (n.d.). 1000577-11-6 | 1-Ethyl-5-methylpiperazin-2-one.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • Molecules. (2025, October 16). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines.
  • UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.
  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemicalBook. (n.d.). (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis.
  • LCGC International. (2026, February 6). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. (n.d.). 1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one.
  • Pharmaceutical Outsourcing. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • PubMed. (2005, July 20).
  • Phenomenex. (n.d.).
  • Amerigo Scientific. (n.d.). (R)-1-ethyl-5-methylpiperazin-2-one.
  • ChemUniverse. (n.d.). (R)-1-ETHYL-5-METHYLPIPERAZIN-2-ONE [Q01427].
  • BLD Pharm. (n.d.). 1000577-11-6|1-Ethyl-5-methylpiperazin-2-one.
  • Bachem. (n.d.).
  • Frontiers. (2020, May 18).

Sources

Optimization

Technical Support Guide: Azeotropic Drying of Hygroscopic Amine Hydrochloride Salts

Introduction: The Hygroscopicity Challenge Amine hydrochloride salts are critical intermediates in drug development but present a paradox: they are often synthesized in aqueous media (e.g., HCl treatment of free base) ye...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hygroscopicity Challenge

Amine hydrochloride salts are critical intermediates in drug development but present a paradox: they are often synthesized in aqueous media (e.g., HCl treatment of free base) yet must be anhydrous for downstream nucleophilic substitutions or coupling reactions.

The Problem: These salts are frequently deliquescent.[1] Direct oven drying often fails because:

  • Thermal Instability: Prolonged heating causes dissociation (

    
    ), leading to stoichiometry drift.
    
  • Phase Trapping: Water forms hydration shells that "gum up" the salt, creating an amorphous oil that traps solvent and water, preventing effective drying.

The Solution: Azeotropic distillation.[2][3][4][5][6] By using a solvent that forms a low-boiling binary mixture with water, we can remove moisture at temperatures below the boiling point of water, often breaking the hydration shell more effectively than vacuum alone.

Solvent Selection Matrix

Selecting the right entrainer is the single most critical decision. Do not default to toluene without analyzing your substrate's thermal stability.

Azeotropic Data Table
SolventBoiling Point (Pure)Azeotrope BP (w/ Water)Water Content in Azeotrope (wt%)Phase Separation?Application Note
Toluene 110.6 °C84.1 °C13.5%Yes (Excellent)Standard. Best for stable salts. High water capacity.
2-MeTHF 80.2 °C71.0 °C10.6%Yes (Good)Green Alternative. Better for lower temps. Bi-phasic.
Cyclohexane 80.7 °C69.5 °C8.4%Yes (Excellent)Low Temp. Good for thermally sensitive salts.
Acetonitrile 82.0 °C76.5 °C16.3%NO (Homogeneous)Specialist. Requires molecular sieves in trap.
Decision Logic: Selecting Your System

Use the following logic flow to determine the optimal solvent system for your specific amine salt.

SolventSelection Start Start: Analyze Amine Salt TempSens Is the salt thermally unstable (>80°C)? Start->TempSens WaterSol Is the salt extremely water-soluble (Gummy)? TempSens->WaterSol No (Stable) MeTHF Use 2-MeTHF (Green/Med Temp) TempSens->MeTHF Moderate Stability (Green Chem Req) Cyc Use CYCLOHEXANE (Low Temp Protection) TempSens->Cyc Yes (Unstable) Tol Use TOLUENE (Standard Dean-Stark) WaterSol->Tol No (Forms Powder) Hybrid Use HYBRID METHOD (Methanol dissolve -> Toluene chase) WaterSol->Hybrid Yes (Forms Oil/Gum)

Figure 1: Solvent Selection Decision Matrix based on thermal stability and physical state.

Operational Protocols

Protocol A: The "Hybrid" Anti-Clumping Method

Target: Amine salts that turn into a sticky "taffy" or oil when heated with water/toluene, trapping moisture inside. Mechanism: Dissolution breaks the hydration shell, followed by precipitation controlled by azeotropic removal.

  • Dissolution: Suspend the wet, gummy amine salt in a minimum volume of Methanol (MeOH) or Ethanol. Heat gently until fully dissolved (homogeneous solution).

  • Charge Entrainer: Add Toluene (approx. 10x volume of the salt).[7] The solution may turn cloudy; this is expected.

  • Distillation (The Swap):

    • Set up for atmospheric distillation (short path or Dean-Stark).

    • Heat the mixture. The MeOH (BP 65°C) will distill off first.

    • As MeOH leaves, the amine salt will begin to precipitate as a fine solid because it is insoluble in Toluene.

  • Azeotropic Drying:

    • Once the internal temperature rises to ~84°C (Toluene/Water azeotrope point), the remaining water is stripped out.

    • Continue until internal temp reaches ~110°C (Pure Toluene).

  • Isolation: Cool to room temperature under Nitrogen. Filter the now-crystalline, anhydrous powder.

Protocol B: Vacuum "Put-and-Take" (Rotovap)

Target: Thermally sensitive salts (<60°C limit) or small scales (<5g).

  • Charge: Place wet salt in a Round Bottom Flask (RBF). Add 2-MeTHF (or Toluene).

  • Vacuum: Connect to a rotary evaporator. Set bath to 45°C. Lower pressure carefully to induce boiling (approx. 100-150 mbar for Toluene).

  • Strip: Distill to near dryness. The azeotrope will carry water over.[2][5][8][9]

  • Repeat: Crucial Step. Redissolve/suspend the residue in fresh solvent and strip again. Repeat 3x.

    • Why? Static drying reaches equilibrium. Fresh solvent resets the gradient, pulling more water out.

Troubleshooting Guide

Issue 1: "The salt turned into a hard rock/glass in the flask."
  • Cause: The salt melted or dissolved in the hot water/solvent interface, then water was removed too fast without agitation, causing it to fuse.

  • Fix:

    • Mechanical: Use an overhead stirrer with a Teflon paddle, not a magnetic stir bar (which will get stuck).

    • Chemical: Switch to Protocol A (Hybrid Method) . You must dissolve the gum to release the trapped water before precipitating it.

Issue 2: "I'm losing HCl (pH of salt is rising)."
  • Cause: High temperature promotes the equilibrium:

    
    .
    
  • Fix:

    • Lower Temp: Switch from Toluene (110°C) to Cyclohexane (81°C) or use Vacuum Azeotrope.

    • Acid Spike: Add 1% (v/v) of 4M HCl in Dioxane to your drying solvent to suppress dissociation (Le Chatelier’s principle).

Issue 3: "Water layer isn't separating in the Dean-Stark trap."
  • Cause: Phase miscibility. If you used an alcohol (like in Protocol A) or if the amine free base is acting as a surfactant, the water/solvent interface may not break.

  • Fix:

    • Cool the Trap: Wrap the collection part of the Dean-Stark trap in a cold cloth or ice. Lower temps decrease miscibility.

    • Salting Out: Add a few crystals of NaCl to the trap (not the reaction flask) to force phase separation in the distillate.

Process Logic & Workflow

The following diagram illustrates the critical "Hybrid" workflow for gummy salts, which is the most common failure point in the lab.

HybridProcess Input Wet/Gummy Amine HCl Step1 1. Add MeOH (Dissolve to clear) Input->Step1 Step2 2. Add Toluene (Entrainer) Step1->Step2 Step3 3. Distill MeOH (Precipitation starts) Step2->Step3 Heat applied Step4 4. Azeotrope Water (bp 84°C) Step3->Step4 Temp rises Output Filter Anhydrous Powder Step4->Output Cool & Filter

Figure 2: Workflow for the Hybrid Dissolution-Precipitation Drying Method.

FAQ

Q: Can I use Dichloromethane (DCM) for azeotropic drying? A: Generally, no . DCM boils at 40°C. While it forms an azeotrope with water (boiling at 38°C, 1.5% water), the water carrying capacity is too low to be efficient for wet salts. It is better for drying organic extracts, not wet solids.

Q: How do I know when it's dry? A:

  • Visual (Dean-Stark): Water droplets stop accumulating in the trap.

  • Temperature: The vapor temperature rises from the azeotrope point (e.g., 84°C for Toluene) to the pure solvent boiling point (110°C).

  • Karl Fischer (KF): The gold standard. Take a small aliquot of the suspension, dilute in dry methanol, and run a KF titration. Target is typically <0.5% water.

Q: My salt is air-sensitive. How do I filter it? A: Do not use a standard Buchner funnel. Use a Schlenk frit (closed glass filter) under positive Nitrogen pressure. Alternatively, if the salt is dense, decant the solvent and dry the residue under high vacuum directly in the flask.

References

  • Wulfman, D. S. (2025). Standard Operations in the Organic Laboratory: Azeotropic Drying. University of Rochester, Department of Chemistry. Link

  • Org. Synth. (2011). Discussion on Dean-Stark Efficiency and Solvent Selection. Organic Syntheses, Coll. Vol. 10. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and Toluene in Azeotropic Drying. ACS Sustainable Chemistry & Engineering. Link

  • ScienceMadness. (2007).[10] Drying the water out of hygroscopic crystals (Community Discussion). Link

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (Azeotropic Data). 88th Edition. CRC Press. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to NMR Shift Differences in Piperazinone Enantiomers Using Chiral Solvating Agents

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of modern chemical analysis. Piperazinone scaffolds are prevalent in pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of modern chemical analysis. Piperazinone scaffolds are prevalent in pharmacologically active compounds, making the stereochemical analysis of these N-heterocycles a critical step in ensuring safety and efficacy. While standard Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, it is inherently "blind" to chirality; enantiomers produce identical spectra in an achiral environment.

This guide provides an in-depth comparison of Chiral Solvating Agents (CSAs) as a rapid and non-destructive method to resolve and quantify piperazinone enantiomers using NMR spectroscopy. We will delve into the underlying principles, compare the performance of various CSAs, provide detailed experimental protocols, and offer insights grounded in field-proven experience.

The Principle: Transforming Enantiomers into Spectrally Distinct Diastereomers

The core challenge in distinguishing enantiomers via NMR is their identical magnetic behavior. Chiral Solvating Agents circumvent this by introducing a chiral environment directly within the NMR tube. A CSA is an enantiomerically pure compound that interacts non-covalently with the enantiomers of the analyte.[1][2] This interaction forms transient, short-lived diastereomeric complexes.

Because the two enantiomers of the piperazinone analyte—let's call them (R)-Pip and (S)-Pip—interact with a single enantiomer of the CSA (e.g., (S)-CSA), they form two distinct diastereomeric solvates: [(R)-Pip...(S)-CSA] and [(S)-Pip...(S)-CSA]. These diastereomeric complexes possess different three-dimensional arrangements and energies.[3][4] Consequently, corresponding protons in the (R)-Pip and (S)-Pip enantiomers now exist in slightly different magnetic environments, leading to a separation of their signals in the ¹H NMR spectrum. This observable split is known as chemical shift non-equivalence (ΔΔδ), and the ratio of the integrated peak areas for these separated signals directly reflects the enantiomeric ratio of the analyte.[3]

G cluster_0 NMR Tube (Achiral Solvent) cluster_1 NMR Tube with Chiral Solvating Agent Analyte Racemic Piperazinone (R-Pip + S-Pip) NMR_Spec_A Single set of signals (Indistinguishable) Analyte->NMR_Spec_A Standard ¹H NMR Mix Racemic Piperazinone + (S)-CSA Complex_R Diastereomeric Complex 1 [(R)-Pip...(S)-CSA] Mix->Complex_R Forms Complex_S Diastereomeric Complex 2 [(S)-Pip...(S)-CSA] Mix->Complex_S Forms NMR_Spec_B Split signals (ΔΔδ) (Quantifiable) Complex_R->NMR_Spec_B ¹H NMR Analysis Complex_S->NMR_Spec_B ¹H NMR Analysis

Caption: Principle of Chiral Recognition using a CSA.

Comparative Guide to Chiral Solvating Agents for Piperazinone Analytes

The choice of CSA is critical and depends on the functional groups of the analyte. Piperazinones contain amide functionalities and secondary or tertiary amines, which are capable of hydrogen bonding, dipole-dipole interactions, and ionic interactions upon protonation. Below is a comparison of suitable CSAs.

Chiral Solvating Agent (CSA)Primary Interaction MechanismSuitability for PiperazinonesAdvantagesDisadvantages
Pirkle's Alcohol (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanolHydrogen bonding (OH group of CSA to N or C=O of analyte), π-π stacking (anthryl group).[5][6]High. The amide and amine groups of piperazinone are excellent H-bond acceptors/donors.Commercially available in both enantiomeric forms[7][8], widely applicable, often produces significant ΔΔδ values.Aromatic signals from the CSA can complicate the spectrum. Perdeuterated versions are available but more expensive.[9]
(-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Ion pairing and hydrogen bonding. The acidic CSA protonates the basic nitrogen of the piperazinone, forming an ammonium carboxylate salt.[10]Excellent. Specifically demonstrated to be effective for piperidines and piperazines.[10]Can produce very large chemical shift differences due to strong ionic interactions.Less common than Pirkle's alcohol; its own spectrum can be complex.
Cyclodextrin Derivatives (e.g., Carboxymethylated β-Cyclodextrin)Host-guest inclusion complex formation. The piperazinone (guest) enters the hydrophobic cavity of the cyclodextrin (host).[11]Good. The size of the piperazinone and any substituents will determine the fit and effectiveness. Anionic derivatives are more effective for cationic (protonated) substrates.[12]Water-soluble derivatives are available, enabling analysis in aqueous media.[13]The optimal cyclodextrin derivative often requires screening. Can lead to signal broadening.
Chiral Brønsted Acids (e.g., (R)-Mandelic Acid, (S)-BINOL-phosphoric acid)Ion pairing after proton transfer from the acidic CSA to the basic nitrogen of the piperazinone.Good. Particularly effective for analytes with basic nitrogen centers.[3][14]Often simple to use and effective at low concentrations.Requires a basic site on the analyte. The acidity of the CSA and basicity of the analyte are key.
Experimental Protocol: A Self-Validating Workflow

This protocol outlines a reliable method for determining the enantiomeric excess (e.e.) of a piperazinone sample. The key to trustworthiness is systematic validation, including the analysis of the individual components and the racemic mixture before testing an unknown sample.

G data data sub sub prep Step 1: Preparation & Controls sub1a Prepare solutions: A) Analyte alone B) CSA alone C) Racemic Analyte + CSA prep->sub1a samp_prep Step 2: Test Sample Preparation sub2a Weigh analyte (~5-10 mg) and CSA (e.g., 2 molar equivalents). samp_prep->sub2a acq Step 3: NMR Data Acquisition analysis Step 4: Data Analysis acq->analysis sub4a Identify split proton signals. analysis->sub4a sub1b Rationale: Establish reference spectra and confirm CSA efficacy with racemate. sub1a->sub1b sub1b->acq data_enant Enantioenriched Piperazinone Sample data_enant->samp_prep sub2b Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃). sub2a->sub2b sub2c Vortex to ensure homogeneity. sub2b->sub2c sub2c->acq sub4b Integrate the two signals (I_major, I_minor). sub4a->sub4b sub4c Calculate e.e. (%) = [|I_major - I_minor| / (I_major + I_minor)] * 100 sub4b->sub4c

Caption: Experimental Workflow for Chiral NMR Analysis.

Step 1: Materials and Reagents
  • Chiral Analyte: Racemic and, if available, enantioenriched piperazinone.

  • Chiral Solvating Agent: High enantiomeric purity (e.g., >99% ee) Pirkle's alcohol or other selected CSA.

  • Deuterated Solvent: A non-polar aprotic solvent like Chloroform-d (CDCl₃) or Benzene-d₆ is often preferred as it minimizes competition with the CSA-analyte interactions.[4]

  • Equipment: High-quality NMR tubes, volumetric flasks, and a precision balance.

Step 2: Sample Preparation (A Systematic Approach)

The causality behind this sequence is to build a logical, self-validating dataset.

  • Control Sample 1 (Analyte Only): Prepare a solution of your piperazinone analyte (~10 mM) in the chosen deuterated solvent. This provides a reference spectrum.

  • Control Sample 2 (CSA Only): Prepare a solution of the CSA (~20 mM) in the same solvent. This identifies the CSA's own signals, preventing misinterpretation.

  • Validation Sample (Racemic Analyte + CSA): Prepare a sample containing the racemic piperazinone (~10 mM) and the CSA (~20 mM). A 1:2 analyte-to-CSA ratio is a good starting point, as excess CSA can drive the equilibrium toward complex formation.[14] This sample must show signal splitting for the chosen CSA to be considered effective.

  • Test Sample (Enantioenriched Analyte + CSA): Once the CSA is validated, prepare your unknown piperazinone sample using the same concentrations as the validation sample.

Step 3: NMR Acquisition
  • Acquire a standard ¹H NMR spectrum for each prepared sample.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

  • If peak broadening or coalescence is observed, consider re-acquiring the spectrum at a lower temperature (e.g., 273 K or 253 K). Lower temperatures can slow the exchange rate between the free and complexed states, often resulting in sharper, better-resolved signals.

Step 4: Data Analysis and Interpretation
  • Identify Discriminated Signals: Compare the spectrum of the mixture (Validation or Test Sample) with the control spectra. Identify a proton signal from the piperazinone that has split into two distinct peaks. Protons close to the stereocenter are most likely to show the largest separation.

  • Measure Chemical Shift Non-equivalence (ΔΔδ): Calculate the difference in chemical shift (in ppm) between the centers of the two separated signals. A larger ΔΔδ indicates a more effective discrimination.

  • Integrate and Calculate Enantiomeric Excess (e.e.): Carefully integrate the two separated signals. Let the integration values be I_major for the major enantiomer and I_minor for the minor enantiomer. Calculate the e.e. using the following formula:

    e.e. (%) = [ |I_major – I_minor| / (I_major + I_minor) ] × 100

This robust, non-destructive method provides a direct and reliable measure of enantiomeric purity, empowering confident decision-making in research and development.

References
  • Scrutinizing Chiral Recognition: A Comparative Guide to Solvating Agents for NMR Spectroscopy - Benchchem.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing).
  • Pirkle's alcohol - Wikipedia. Available at: [Link]

  • Carboxymethylated cyclodextrins and their paramagnetic lanthanide complexes as chiral NMR solvating agents | Request PDF - ResearchGate.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC.
  • Silylated-Acetylated Cyclodextrins as Chiral Sensors for the Enantiodiscrimination of Fluorinated Anesthetics - PMC. Available at: [Link]

  • The First Chiral Solvating Agent (CSA) without 1H NMR Signals: the Perdeuterio- 2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and Chiral Induction on Protonated Pirkle Alcohol | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Permethylated .beta.-Cyclodextrin as Chiral Solvating Agent for the NMR Assignment of the Absolute Configuration of Chiral Trisubstituted Allenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Application Notes and Protocols for NMR Analysis of Chiral Compounds - Benchchem.
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. | Semantic Scholar. Available at: [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity | ACS Central Science - ACS Publications. Available at: [Link]

  • Chiral derivatizing agent - Wikipedia. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available at: [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. Available at: [Link]

  • The first chiral solvating agent (CSA) without >1>H NMR signals: The perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and chiral induction on protonated Pirkle alcohol.
  • NMR Chiral solvating agents - ResearchGate. Available at: [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents - Books.
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Available at: [Link]

  • Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development. Available at: [Link]

  • (R-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagen - Chem-Impex. Available at: https://www.chemimpex.com/products/37546 at: https://www.chemimpex.com/products/37546

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Comparative

A Researcher's Guide to Determining the Absolute Configuration of Piperazin-2-ones by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is a critical determinant of its biological activity....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is a critical determinant of its biological activity. This is particularly true for chiral molecules like many piperazin-2-one derivatives, which are significant scaffolds in medicinal chemistry.[1][2] An unambiguous assignment of the absolute configuration is paramount for understanding structure-activity relationships, ensuring enantiomeric purity, and meeting regulatory requirements for pharmaceutical development.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of chiral molecules.[3][4][5] This guide provides an in-depth comparison of X-ray crystallography with other techniques and offers a detailed, field-proven workflow for its application to piperazin-2-ones.

Why X-ray Crystallography is the Definitive Method

While spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide valuable information about the absolute configuration in solution, they are often reliant on computational modeling and can be ambiguous for conformationally flexible molecules.[6] X-ray crystallography, in contrast, provides a direct visualization of the molecule's atomic arrangement in the solid state, offering an unequivocal determination of its stereochemistry.[7]

The key to this definitive assignment lies in the phenomenon of anomalous dispersion (also known as resonant scattering).[8][9][10] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The subtle differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure.[11]

Comparative Analysis of Techniques for Absolute Configuration Determination

Technique Principle Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal.Provides a direct and unambiguous 3D structure. The Flack parameter offers a reliable indicator of the correct enantiomer.[12][13]Requires a suitable single crystal, which can be challenging to grow.[4] The anomalous signal is weaker for molecules containing only light atoms (C, H, N, O).[10]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6]Does not require crystallization. Provides information about the solution-state conformation.Relies on comparison with computationally predicted spectra, which can be complex for flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.Sensitive to the electronic structure and stereochemistry of chromophores.Requires the presence of a suitable chromophore near the stereocenter. Interpretation can be complex.
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR spectra.Widely accessible technique. Does not require crystallization.An empirical method that relies on the availability of a suitable chiral derivatizing agent and established models for predicting chemical shift differences.[14]

The Experimental Workflow: From Powder to Structure

The successful determination of the absolute configuration of a piperazin-2-one derivative by X-ray crystallography involves a systematic, multi-step process.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination & Refinement Synthesis Synthesis & Purification of Piperazin-2-one Crystallization Crystal Growth Synthesis->Crystallization Enantiomerically pure sample Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Configuration Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Configuration

Sources

Validation

Conformational Analysis of 5-Methylpiperazin-2-ones: A Comparative Guide to Chair and Boat Forms

For Researchers, Scientists, and Drug Development Professionals The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of medicinal chemistry, the piperazin-2-one s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of medicinal chemistry, the piperazin-2-one scaffold is a privileged structure, appearing in a multitude of pharmacologically active compounds.[1][2] The introduction of substituents, such as a methyl group at the C5 position, creates stereocenters and introduces a layer of conformational complexity that can profoundly impact drug-receptor interactions. This guide provides an in-depth comparative analysis of the chair and boat conformations of 5-methylpiperazin-2-ones, leveraging foundational principles of stereochemistry and supported by established experimental and computational methodologies.

The Predominance of the Chair Conformation: A Thermodynamic Imperative

Saturated six-membered rings, such as cyclohexane and its heteroatomic analogues like piperazin-2-one, are not planar. To alleviate angle and torsional strain, they adopt puckered conformations. The two most notable of these are the "chair" and "boat" forms. For the vast majority of substituted cyclohexanes and related heterocycles, the chair conformation represents the global energy minimum and is, therefore, the most stable and populated form.[3][4]

The principal reason for the enhanced stability of the chair conformation lies in the minimization of unfavorable steric and torsional interactions. In the chair form, all carbon-hydrogen bonds on adjacent carbons are staggered, which minimizes torsional strain. In contrast, the boat conformation forces some of these bonds into an eclipsed arrangement, leading to a significant increase in potential energy.[3][4]

Furthermore, the boat conformation introduces a severe steric clash between the two "flagpole" hydrogens, which are positioned at the "prow" and "stern" of the boat and are in close proximity to each other. This transannular strain further destabilizes the boat form. While a slightly more stable "twist-boat" conformation can alleviate some of this strain, it remains significantly higher in energy than the chair conformation.[3]

The Influence of the 5-Methyl Group: Axial vs. Equatorial Equilibria

In a monosubstituted cyclohexane or piperazin-2-one ring in a chair conformation, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). For a methyl group, the equatorial position is strongly favored due to the presence of unfavorable steric interactions in the axial orientation.[5][6]

When the methyl group is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions.[4] This steric clash increases the overall energy of the axial conformer. Conversely, an equatorial methyl group projects away from the ring, avoiding these destabilizing interactions. The energy difference between the axial and equatorial conformers is known as the "A-value," which for a methyl group in cyclohexane is approximately 1.7 kcal/mol, favoring the equatorial position.

Table 1: Relative Energies of Conformations

ConformationKey Destabilizing InteractionsApproximate Relative Energy (kcal/mol)
Chair (Equatorial-Methyl)Minimal0 (Reference)
Chair (Axial-Methyl)1,3-Diaxial Interactions~1.7
Twist-BoatTorsional Strain~5.5
BoatTorsional Strain, Flagpole Interactions~6.9

Note: Energy values are analogous to those for methylcyclohexane and serve as a strong estimate for 5-methylpiperazin-2-one.

Experimental and Computational Validation

The conformational preferences of 5-methylpiperazin-2-ones can be elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them.

  • Large Coupling Constants (J ≈ 7-13 Hz): These are indicative of an axial-axial relationship between two protons, which have a dihedral angle of approximately 180°.

  • Small Coupling Constants (J ≈ 1-5 Hz): These are characteristic of axial-equatorial and equatorial-equatorial interactions, where the dihedral angles are around 60°.[7]

By analyzing the coupling patterns of the proton at C5, one can determine the preferred orientation of the methyl group. A large coupling constant between the C5 proton and an adjacent axial proton would confirm that the C5 proton is itself axial, and therefore the methyl group is in the more stable equatorial position.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), provide a robust framework for calculating the relative energies of different conformers.[8][9] By performing geometry optimizations and energy calculations for the chair (with both axial and equatorial methyl) and boat conformations of 5-methylpiperazin-2-one, the thermodynamic preferences can be accurately predicted. These calculations consistently show a strong preference for the chair conformation with an equatorial methyl group.[8][9]

Experimental & Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of 5-methylpiperazin-2-one nmr 1D and 2D NMR Spectroscopy synthesis->nmr Characterization xray Single Crystal X-ray Diffraction (if crystalline solid) synthesis->xray Structure Elucidation final_analysis Conformational Preference Determination nmr->final_analysis Coupling Constants xray->final_analysis Solid-State Structure build Build 3D Structures (Chair-eq, Chair-ax, Boat) dft DFT Geometry Optimization & Energy Calculation build->dft analysis Compare Relative Energies (ΔE) dft->analysis analysis->final_analysis Calculated Stabilities

Caption: Workflow for Conformational Analysis.

Detailed Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified 5-methylpiperazin-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Spectral Analysis:

    • Identify the multiplet corresponding to the proton at the C5 position.

    • Measure the coupling constants (J-values) between the C5 proton and the adjacent protons on C6.

    • A large J-value (typically > 7 Hz) for one of the couplings indicates an axial-axial relationship, confirming the C5 proton is axial and the methyl group is equatorial.

Detailed Computational Protocol: DFT Calculations
  • Structure Building: Using molecular modeling software, construct the 3D structures for the chair conformation with an equatorial methyl group, the chair conformation with an axial methyl group, and the boat conformation of 5-methylpiperazin-2-one.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Calculate the single-point electronic energy of each optimized structure at a higher level of theory if necessary.

  • Data Analysis: Compare the relative energies of the conformers to determine the most stable structure.

Logical Relationship of Conformational Stability

G Chair_Eq Chair Conformation (Equatorial Methyl) Chair_Ax Chair Conformation (Axial Methyl) Chair_Eq->Chair_Ax Less Stable (+1,3-Diaxial Strain) Boat Boat Conformation Chair_Ax->Boat Less Stable (+Torsional & Flagpole Strain)

Caption: Hierarchy of Conformational Stability.

Conclusion

The conformational analysis of 5-methylpiperazin-2-one unequivocally demonstrates the overwhelming preference for a chair conformation with the methyl group in the equatorial position. This preference is dictated by the fundamental principles of minimizing steric and torsional strain. The boat conformation, fraught with flagpole interactions and eclipsed bonds, is significantly less stable and exists in negligible populations at equilibrium. For researchers in drug development, a thorough understanding of these conformational preferences is paramount, as the well-defined, low-energy equatorial conformer will be the predominant structure interacting with biological targets, thereby dictating the pharmacological profile of the molecule.

References

  • Reddit. (2019). Can someone explain why the equatorial methyl groups have less strain? Wouldn't the axial ones have more room? [Online Forum]. Available at: [Link]

  • Reddit. (2016). NMR: relating coupling constants and major product. [Online Forum]. Available at: [Link]

  • PubChem. 5-Methylpiperazin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Smart.DHgate. (2025). Equatorial vs. Axial Stability: Why Equatorial Is More Stable? DHgate.com. Available at: [Link]

  • YouTube. (2017). Energy Comparison between Chair and Boat Conformations. Available at: [Link]

  • ResearchGate. (2022). Energy difference between the boat‐twist and the chair (top) conformers of cyclohexane at the DLPNO‐CCSD(T)/cc‐pVQZ level of theory. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine. Available at: [Link]

  • PubMed. (2016). Conformational analysis of 2-substituted piperazines. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Cyclohexane conformation. Wikimedia Foundation. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]

  • PubMed. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. Available at: [Link]

  • ElectronicsAndBooks. 1H NMR Analyses, Shielding Mechanisms, Coupling Constants, and Conformations in Steroids Bearing Halogen, Hydroxy, Oxo Groups, a. Available at: [Link]

  • National Institute of Standards and Technology. Piperazine, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Study.com. Calculating Energy Difference Between Chair Conformations: Videos & Practice Problems. Available at: [Link]

  • ResearchGate. pKa values of common substituted piperazines. Available at: [Link]

  • PubMed. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. National Center for Biotechnology Information. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Wikipedia. Piperazine. Wikimedia Foundation. Available at: [Link]

  • Central Washington University. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes. Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

  • PubMed Central. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ATB. methylpiperazine. The Automated Topology Builder and Repository. Available at: [Link]

  • MySkinRecipes. (S)-5-Methylpiperazin-2-one. Available at: [Link]

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Comparative

Bioisosteric Replacement of Piperazine with Piperazin-2-one in Kinase Inhibitors: A Technical Guide

Topic: Bioisosteric replacement of piperazine with piperazin-2-one in kinase inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement of piperazine with piperazin-2-one in kinase inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Strategic Shift

In the optimization of kinase inhibitors, the piperazine moiety is a ubiquitous "workhorse" scaffold, valued for its ability to solubilize lipophilic pharmacophores and provide a basic handle for salt formation. However, this success often comes at a cost: metabolic instability (N-oxidation, N-dealkylation) and promiscuous binding due to high basicity.

The piperazin-2-one (ketopiperazine) scaffold represents a high-value bioisosteric replacement. By introducing a carbonyl group adjacent to one nitrogen, you fundamentally alter the electronic and steric landscape of the ring. This guide details the technical rationale, physicochemical impact, and experimental validation of this replacement, providing a roadmap for medicinal chemists facing ADME-Tox attrition.

Physicochemical & Structural Analysis

The transition from piperazine to piperazin-2-one is not merely a functional group addition; it is a conformational and electronic reset.

Comparative Physicochemical Profile[1]
FeaturePiperazine ScaffoldPiperazin-2-one ScaffoldImpact on Drug Design
Basicity (pKa) Basic (~9.8 & ~5.4)Neutral/Weakly Basic (Amide)Reduces lysosomal trapping; alters solubility profile.
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 Acceptors (Amide C=O)Amide carbonyl adds a strong H-bond acceptor vector.
Conformation Chair (Fluxional)Twisted Boat / Half-PlanarRigidifies the ring; locks vectors for selectivity.
Metabolic Liability High (N-oxidation, Ring hydroxylation)Low (Amide N is metabolically stable)Blocks CYP-mediated N-oxidation at the 1-position.
Permeability (LogD) Lower (Ionized at pH 7.4)Higher (Neutral at pH 7.4)Improves passive membrane permeability.
Structural Logic Diagram

The following diagram illustrates the critical electronic and steric shifts that occur during this bioisosteric replacement.

G Piperazine Piperazine Core (sp3 hybridized, Basic) Transformation Bioisosteric Replacement (C2 Oxidation) Piperazine->Transformation Synthetic Modification Prop1 High pKa (~9.8) CYP Liability (N-Ox) Piperazine->Prop1 Key Limitation Piperazinone Piperazin-2-one Core (Amide Character, Neutral) Transformation->Piperazinone Yields Prop2 Planar Amide Region Conformational Lock Piperazinone->Prop2 Structural Gain

Figure 1: Structural and electronic transition from piperazine to piperazin-2-one, highlighting the loss of basicity and gain of conformational rigidity.

Case Study: Optimization of BTK Inhibitors

A definitive example of this strategy is found in the development of Bruton's Tyrosine Kinase (BTK) inhibitors . Early reversible inhibitors containing piperazine linkers often suffer from poor whole-blood potency due to high non-specific protein binding and rapid clearance.

The Problem: Piperazine Liability

In early discovery efforts (e.g., analogues of Imatinib or Dasatinib adapted for BTK), the piperazine ring serves as a solvent-exposed tail. However, the basic nitrogen is a "metabolic soft spot," susceptible to:

  • N-Glucuronidation: Leading to rapid clearance.

  • CYP-mediated N-Dealkylation: Fragmenting the molecule.

The Solution: Piperazin-2-one Stabilization

Researchers at Vertex and other major pharmas have utilized the piperazin-2-one scaffold to address these issues.

  • Mechanism: The amide nitrogen in piperazin-2-one is non-basic and electron-deficient, rendering it immune to oxidation by Flavin-containing Monooxygenases (FMOs) and reducing CYP affinity.

  • Selectivity: The flattening of the ring near the amide bond (C2-N1) creates a unique vector that can avoid steric clashes in the solvent front of the ATP-binding pocket, often improving selectivity against off-targets like EGFR.

Outcome Data (Representative):

  • Metabolic Stability (HLM CL_int): Improved from >100 µL/min/mg (Piperazine) to <20 µL/min/mg (Piperazin-2-one).

  • Cellular Potency (Whole Blood): 5-10 fold improvement due to reduced non-specific binding (lower pKa).

Experimental Protocols

Protocol A: Synthesis of Piperazin-2-one Intermediates

Objective: Synthesize a N-substituted piperazin-2-one scaffold suitable for SNAr coupling to a kinase hinge-binder.

Reagents:

  • N-Boc-ethylenediamine

  • Ethyl bromoacetate

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • Alkylation: Dissolve N-Boc-ethylenediamine (1.0 eq) in DCM at 0°C. Add TEA (2.5 eq) followed by dropwise addition of ethyl bromoacetate (1.1 eq). Stir at RT for 16h.

  • Cyclization: Concentrate the intermediate. Redissolve in Toluene/Acetic Acid (10:1) and reflux for 4h to induce intramolecular cyclization.

  • Deprotection: Treat the crude N-Boc-piperazin-2-one with 20% TFA in DCM for 2h at RT.

  • Workup: Basify with sat. NaHCO3, extract with DCM/IPA (3:1).

  • Validation: Verify via 1H NMR (Look for singlet at ~3.5 ppm for the C2 protons adjacent to the carbonyl).

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Quantify the stability improvement of the piperazinone analog versus the parent piperazine.

System: Human Liver Microsomes (HLM) Cofactor: NADPH regenerating system

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope = -k

    • t1/2 = 0.693 / k

    • CL_int = (0.693 / t1/2) * (Volume / mg protein)

Mechanism of Action: Metabolic Blockade

The following diagram details why the piperazin-2-one is superior in resisting oxidative metabolism compared to piperazine.

MetabolicPath cluster_0 Pathway A: Piperazine (High Liability) cluster_1 Pathway B: Piperazin-2-one (Metabolic Shield) Pip Piperazine Drug CYP CYP450 / FMO Pip->CYP High Affinity N_Ox N-Oxide / N-Hydroxyl CYP->N_Ox Oxidation RingOpen Ring Opening / Dealkylation (Inactive/Toxic) N_Ox->RingOpen Rearrangement PipOne Piperazin-2-one Analog CYP_Block CYP450 PipOne->CYP_Block Low Affinity (e- Deficient N) Stable Intact Drug (Excreted Unchanged) CYP_Block->Stable No Reaction

Figure 2: Comparative metabolic pathways. Pathway A shows the oxidative vulnerability of the basic piperazine nitrogen. Pathway B demonstrates the "metabolic shield" effect of the amide functionality in piperazin-2-one.

References

  • Vertex Pharmaceuticals. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[2] Link

  • Bame, E., et al. (2022).[2] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Link

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Safety & Regulatory Compliance

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